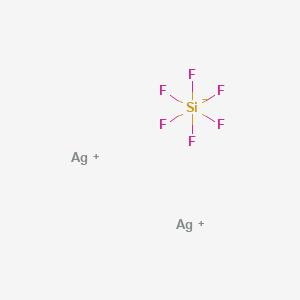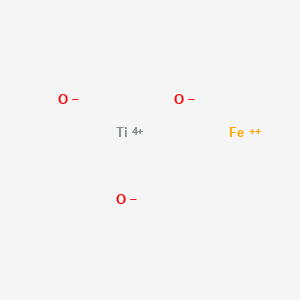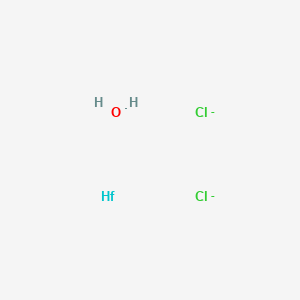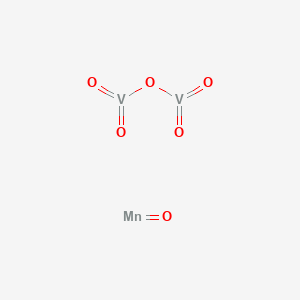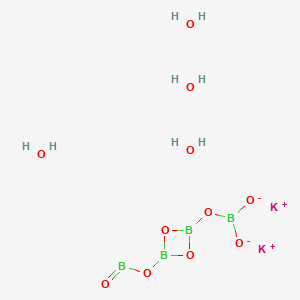
リン酸ニッケル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel phosphate is an inorganic compound with the chemical formula Ni3(PO4)2. It is a green crystalline powder that is insoluble in water. Nickel phosphate has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
科学的研究の応用
電気触媒反応
リン酸ニッケルは、様々な電気触媒反応で使用されます {svg_1}. 純粋なリン化ニッケルの合成は、さまざまな電気触媒反応における広範な用途のために、非常に興味深いものです {svg_2}. リン化ニッケルのいずれかの相に 5% の Cu または Mn をドープすると、相の混合物 (Ni 2 P/Ni 5 P 4) が得られます {svg_3}.
エネルギー貯蔵
リン化ニッケルは、エネルギー貯蔵に使用されます {svg_4}. リン化ニッケルは、エネルギー貯蔵における用途のため、材料科学者の関心を集めています {svg_5}.
エネルギー生成
リン化ニッケルは、エネルギー生成にも使用されます {svg_6}. リン化ニッケルは、エネルギー生成における用途のため、材料科学者の関心を集めています {svg_7}.
バイオセンシング
リン化ニッケルは、バイオセンシングに使用されます {svg_8}. リン化ニッケルは、バイオセンシングにおける用途のため、材料科学者の関心を集めています {svg_9}.
触媒リサイクル
リン酸ニッケルは、触媒リサイクルに使用されます {svg_10}. リン化ニッケルは、触媒リサイクルにおける用途のため、材料科学者の関心を集めています {svg_11}.
無電解めっき
ニッケル-リン/ホウ素 (Ni-P/B) 無電解めっきは、自動車、航空宇宙、化学処理、食品、石油およびガス、電子、繊維、印刷などのさまざまな産業用途において、物理的および機械的特性を向上させるために広く使用されてきました {svg_12} {svg_13}.
作用機序
Target of Action
Nickel phosphate, with its unique electronic structure and chemical stability, primarily targets electrocatalytic reactions . It is synthesized in various compositions, making it highly attractive for a wide range of applications . The primary targets of nickel phosphate are the reactions that evolve hydrogen and oxygen, commonly known as water splitting .
Mode of Action
Nickel phosphate interacts with its targets through a series of complex reactions. Advanced analytic tools combined with theoretical calculations reveal that upon heating, nickel ions are dissolved and coordinated by triphenylphosphine (PPh3), enabling the synthesis of fine-tuned particles, with nickel phosphide phases ranging from Ni3P to Ni2P . This interaction results in changes in the phase composition of the nickel phosphide, which can range from Ni3P to Ni2P .
Biochemical Pathways
Nickel phosphate affects various biochemical pathways. For instance, it has been found to alter the expression of genes involved in carbon/nitrogen metabolism pathways . Additionally, nickel resistance mechanisms in yeasts and other fungi may involve inactivation of nickel toxicity by the production of extracellular nickel-chelating substances such as glutathione .
Pharmacokinetics
It’s worth noting that nickel nanoparticles have been investigated for their superior ferromagnetic properties, high coercive forces, and chemical stability . These properties could potentially impact the bioavailability of nickel phosphate, but more research is needed in this area.
Result of Action
The result of nickel phosphate’s action is primarily observed in its catalytic activity. For instance, nickel phosphide phases ranging from Ni3P to Ni2P have shown clear composition-activity trends as electrocatalysts for the hydrogen evolution reaction in acidic media and as anode materials in Li-ion batteries . Moreover, nickel phosphate has been found to exhibit high deoxygenation activity, facilitating the integrated catalytic upgradation and pyrolysis of palm kernel shells .
Action Environment
The action of nickel phosphate can be influenced by various environmental factors. For instance, the doping of 5% Cu or Mn in either of the nickel phosphide phases yielded a mixture of phases (Ni2P/Ni5P4). Increasing the cu or mn content to 10% resulted in the complete transformation of phase, ie, from Ni2P to pure Ni5P4 and vice versa . This suggests that the presence of certain elements in the environment can significantly influence the action, efficacy, and stability of nickel phosphate.
Safety and Hazards
将来の方向性
The appetite for reactions involving PH3 has grown in the past few years. This is due to the ability to generate PH3 cleanly and safely via digestion of cheap metal phosphides with acids . Nickel phosphide exists in various compositions, and the synthesis of pure-phase nickel phosphides is of immense interest due to their wide scale applications in different electrocatalytic reactions .
生化学分析
Biochemical Properties
Nickel Phosphate may interact with various enzymes, proteins, and other biomolecules. For instance, nickel ions are used as enzyme cofactors in organisms from all kingdoms of life, catalyzing a variety of remarkable chemical reactions
Cellular Effects
Nickel-induced toxicity responses have been observed in human epithelial cells . These responses involve changes in the expression and phosphorylation status of critical biochemical pathway regulators .
Molecular Mechanism
It is known that nickel ions can disrupt protein responses and protein response-based biochemical pathways
Metabolic Pathways
Nickel ions are known to be essential cofactors for a variety of enzymes
特性
| { "Design of the Synthesis Pathway": "The synthesis of nickel phosphate can be achieved through precipitation method using nickel nitrate and sodium phosphate as starting materials.", "Starting Materials": ["Nickel nitrate", "Sodium phosphate"], "Reaction": [ "Dissolve nickel nitrate in water to form a solution.", "Dissolve sodium phosphate in water to form a separate solution.", "Mix the two solutions together slowly while stirring continuously.", "A white precipitate of nickel phosphate will form.", "Collect the precipitate through filtration.", "Wash the precipitate with water to remove any impurities.", "Dry the final product at a low temperature." ] } | |
| 14396-43-1 | |
分子式 |
H14Ni3O15P2 |
分子量 |
492.13 |
製品の起源 |
United States |
Q1: What are the different morphologies of nickel phosphate reported in the literature?
A1: Researchers have successfully synthesized nickel phosphate in various morphologies, including microflower structures [], hierarchically mesoporous rods [], nanotubes [, ], nanoparticles [], lamination structures with ultrathin nanosheets [], and even 3D nano-ice creams []. The morphology significantly influences its properties and applications.
Q2: How does the synthesis method influence the structure of nickel phosphate?
A2: Different synthesis techniques, such as hydrothermal methods [, , , ], precipitation methods [, ], and sonochemical methods [, ], impact the final structure and properties of nickel phosphate. For example, microwave-assisted hydrothermal synthesis allows for faster reaction rates and can significantly reduce synthesis time compared to conventional hydrothermal methods [].
Q3: Is nickel phosphate stable under various conditions?
A3: The stability of nickel phosphate depends on its specific form and the surrounding environment. Studies have investigated its performance under acidic and basic conditions [, , ], as well as its thermal stability [, , ]. Doping with other elements like iron [] or cerium [] has been explored to enhance its stability and resistance to acid and base degradation.
Q4: What are the prominent catalytic applications of nickel phosphate?
A4: Nickel phosphate exhibits promising catalytic activity in various reactions. It has shown potential as a catalyst for:
- Electrochemical water oxidation: Iron-doped nickel phosphate on nickel foam demonstrates high activity for oxygen evolution reaction (OER) in alkaline solutions []. Doped lithium nickel phosphates have also been explored as catalysts for WOR [].
- Methanol oxidation: Nickel phosphide/graphene nanomaterials, derived from nickel phosphate precursors, demonstrate high activity for methanol oxidation [].
- Hydrogen evolution: Platinum-decorated nickel pyrophosphate, synthesized from nickel phosphate, displays excellent electrocatalytic performance for the hydrogen evolution reaction (HER) in acidic solutions [].
- Other reactions: Nickel phosphate nanotubes exhibit catalytic activity in the isomerization of epoxy propane [] and mesoporous nickel phosphate shows promise for glycerol conversion to acrolein [].
Q5: How does the structure of nickel phosphate affect its catalytic properties?
A5: The structure of nickel phosphate significantly influences its catalytic behavior. For instance, nanoporous nickel phosphate, such as VSB-5, exhibits shape selectivity and high catalytic activity due to the presence of catalytically active nickel centers dispersed within its porous channels []. Additionally, the presence of specific facets, defects, and surface area can also impact its catalytic performance.
Q6: Have computational methods been employed to study nickel phosphate?
A6: Yes, computational studies have provided insights into the electronic properties of different polymorphs of sodium nickel phosphate (NaNiPO4) like triphylite and maricite []. Density functional theory (DFT) calculations can predict the electrochemical behavior and stability of these materials, aiding in the design of improved energy storage devices.
Q7: How do modifications to the nickel phosphate structure affect its activity?
A7: Structural modifications significantly impact the properties and performance of nickel phosphate. For instance:
- Doping: Incorporating elements like iron into the nickel phosphate lattice can enhance its catalytic activity towards the oxygen evolution reaction []. Similarly, doping lithium nickel phosphate with calcium, magnesium, or yttrium can influence its catalytic behavior in water oxidation [].
- Morphology control: Nickel phosphate nanotubes show different catalytic activities and selectivities compared to their bulk counterparts in the isomerization of epoxy propane [].
- Surface modifications: Treating nanoporous VSB-5 nickel phosphate with NaOH generates active Ni(OH)2 species within its pores, significantly enhancing its catalytic activity for alcohol oxidation [].
Q8: What are some promising applications of nickel phosphate in energy storage?
A8: Nickel phosphate materials show significant potential for application in supercapacitors [, , , ]. Their high specific capacitance, good rate capability, and long cycle life make them attractive electrode materials for high-performance energy storage devices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




